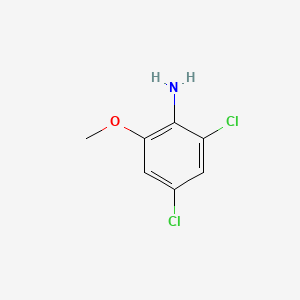

2,4-Dichloro-6-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGHEOHOYKBWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239726 | |

| Record name | 2,4-Dichloro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93839-14-6 | |

| Record name | 2,4-Dichloro-6-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-METHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64E6J8NJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,4-Dichloro-5-methoxyaniline: A Key Intermediate in Pharmaceutical Synthesis

Editorial Note: Initial searches for "2,4-Dichloro-6-methoxyaniline" did not yield a consistently indexed chemical with an established CAS number or significant research data. However, the structurally similar isomer, 2,4-Dichloro-5-methoxyaniline (CAS: 98446-49-2) , is a well-documented and critical intermediate, particularly in the synthesis of kinase inhibitors for oncology. This guide will focus on this commercially significant and scientifically relevant compound, which is likely the molecule of interest for researchers in drug development. We will also briefly contextualize other related isomers to provide a comprehensive overview.

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small-molecule therapeutics are paramount. The efficacy and novelty of these drugs often hinge on the availability and purity of specialized chemical building blocks. 2,4-Dichloro-5-methoxyaniline is one such foundational intermediate, providing a unique scaffold of functional groups—a reactive amine, strategically placed chlorine atoms, and an electron-donating methoxy group. While several isomers exist, the "5-methoxy" variant has garnered significant attention for its indispensable role in the synthesis of Bosutinib, a dual inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myelogenous leukemia (CML).[1][2] This guide offers an in-depth exploration of its chemical properties, synthesis, applications, and safe handling protocols, tailored for professionals in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its application in synthesis. The key identifiers and properties of 2,4-Dichloro-5-methoxyaniline are summarized below.

| Identifier | Value |

| CAS Number | 98446-49-2[3] |

| IUPAC Name | 2,4-dichloro-5-methoxyaniline[3] |

| Synonyms | 2,4-Dichloro-5-methoxybenzenamine, 5-AMINO-4,6-DICHLOROANISOLE[1][3] |

| Molecular Formula | C₇H₇Cl₂NO[3] |

| Molecular Weight | 192.04 g/mol [3] |

| Property | Value | Source |

| Appearance | Pale Brown Solid | [1] |

| Melting Point | 51 °C | [1] |

| Boiling Point | 290.1 ± 35.0 °C (Predicted) | [1] |

| Purity (Typical) | ≥98% | [2] |

Synthesis Protocol and Rationale

The synthesis of 2,4-Dichloro-5-methoxyaniline is a multi-step process that requires precise control over reaction conditions to ensure high purity of the final product. A common and documented method involves the hydrolysis of an acetanilide precursor.[4]

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the base-catalyzed hydrolysis of 2,4-dichloro-5-methoxyacetanilide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichloro-5-methoxyacetanilide (1.0 eq), ethanol, and water.

-

Addition of Base: Slowly add a solution of sodium hydroxide (2.0 eq) to the reaction mixture while stirring. The base acts as the catalyst for the hydrolysis of the amide bond.

-

Reflux: Heat the mixture to reflux and maintain for a period sufficient for the completion of the reaction (monitoring by TLC is recommended). The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is typically neutralized. The product can then be extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization to yield 2,4-dichloro-5-methoxyaniline of high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4-dichloro-5-methoxyaniline.

Application in Drug Development: The Synthesis of Bosutinib

The primary and most critical application of 2,4-Dichloro-5-methoxyaniline is its role as a key starting material for the synthesis of Bosutinib.[1][2] Bosutinib is a targeted therapy approved for the treatment of Philadelphia chromosome-positive Chronic Myelogenous Leukemia (CML).[1] The specific arrangement of the dichloro and methoxy functionalities on the aniline ring is essential for building the 4-anilinoquinoline core structure of the final drug molecule.

Role in the Bosutinib Synthetic Pathway

In the synthesis of Bosutinib, 2,4-Dichloro-5-methoxyaniline undergoes a nucleophilic substitution reaction with a quinoline derivative. The amine group of the aniline attacks an electrophilic site on the quinoline core, forming the crucial carbon-nitrogen bond that defines the drug's scaffold.

The reaction is typically a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, where the aniline displaces a leaving group on the quinoline ring. The chlorine and methoxy substituents on the aniline ring are not just passive spectators; they modulate the electronic properties of the ring and provide steric hindrance that can influence the reaction's regioselectivity and kinetics. Furthermore, these groups become integral parts of the final pharmacophore, contributing to the binding affinity of Bosutinib to its target kinases.

Logical Flow: From Intermediate to API

Sources

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-6-methoxyaniline

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of 2,4-Dichloro-6-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical analytical insights. We will explore the compound's structural attributes, predictive spectroscopic signatures, potential synthetic pathways, and its significance as a chemical building block. The guide emphasizes the causal relationships between molecular structure and experimental observations, providing a robust framework for understanding and utilizing this compound in a research setting.

Introduction and Chemical Identity

This compound is a substituted aromatic amine. Its structure is characterized by an aniline core, substituted with two chlorine atoms and a methoxy group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a potentially valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The precise positioning of the chloro and methoxy substituents around the aniline ring creates a unique electronic and steric environment that dictates its behavior in chemical reactions and its spectral characteristics.

While its direct applications are not as widely documented as its isomers, its structural motifs are common in pharmacologically active compounds. For instance, the related isomer, 2,4-dichloro-5-methoxyaniline, is a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy[1]. This highlights the importance of understanding the synthesis and characterization of such polychlorinated and methoxylated anilines.

Chemical Identifiers and Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1000473-82-4 | PubChem |

| Molecular Formula | C₇H₇Cl₂NO | PubChem |

| Molecular Weight | 192.04 g/mol | [2] |

| Appearance | Pale Brown Solid (Predicted) | [1] |

| Melting Point | 51 °C (for 5-methoxy isomer) | [1] |

| Boiling Point | 290.1±35.0 °C (for 5-methoxy isomer) | [1] |

| InChIKey | AJROJTARXSATEB-UHFFFAOYSA-N | PubChem |

Note: Some physical properties are extrapolated from the closely related isomer 2,4-dichloro-5-methoxyaniline due to limited data on the 6-methoxy isomer.

Elucidation of the Molecular Structure

The molecular architecture of this compound is foundational to its chemical identity. The structure consists of a benzene ring substituted at five positions, defining its reactivity and spectroscopic fingerprint.

Caption: Predicted mass spectrum isotope pattern for the molecular ion.

-

Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom (-Cl), a methyl radical (-CH₃) from the methoxy group, or the entire methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: The aniline -NH₂ group will show two distinct absorption bands in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹ . The aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Benzene ring stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch).

-

C-Cl Stretch: The carbon-chlorine stretching vibrations will appear in the fingerprint region, typically between 600-800 cm⁻¹ .

Synthesis and Reactivity

Proposed Synthetic Protocol

A plausible laboratory-scale synthesis can be designed starting from a more readily available precursor, such as 2,4-dichloro-6-nitrophenol. This multi-step synthesis involves standard, well-established organic transformations.

Protocol: Synthesis of this compound

-

Methylation of the Phenol (Williamson Ether Synthesis):

-

To a solution of 2,4-dichloro-6-nitrophenol (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2 eq), dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to yield crude 2,4-dichloro-1-methoxy-3-nitrobenzene.

-

-

Reduction of the Nitro Group:

-

Dissolve the crude nitro compound from the previous step in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C, ~5 mol%) under a hydrogen atmosphere.

-

Alternatively, chemical reduction can be performed using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder (Fe) in acetic acid.

-

Stir the reaction at room temperature (for hydrogenation) or with heating (for chemical reduction) until TLC analysis shows complete conversion.

-

Upon completion, filter the catalyst (for hydrogenation) or perform an aqueous workup with basification (e.g., with NaOH) to neutralize the acid and precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Caption: Proposed two-step synthesis pathway for this compound.

Safety and Handling

While specific toxicological data for this compound is scarce, a hazard assessment can be made based on its structural similarity to other chlorinated anilines. These compounds are generally considered hazardous.

-

GHS Hazard Statements (Predicted):

-

Engineering Controls: All handling should be performed in a well-ventilated laboratory fume hood to minimize inhalation exposure. [3][4]* Eye Protection: Chemical safety goggles or a face shield are mandatory. [4]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [5]* Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges should be used. [3][4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [5][6]

Conclusion

This compound is a halogenated and methoxylated aromatic amine with a distinct molecular structure that predicts a unique spectroscopic and reactive profile. While direct experimental data is limited, a thorough understanding of its structure can be achieved through the application of fundamental spectroscopic principles and analogy to related compounds. The predictive analysis of its NMR, MS, and IR spectra provides a robust template for its identification and characterization. Its role as a potential building block in organic and medicinal chemistry underscores the importance of such detailed structural and safety evaluations for specialized chemical intermediates.

References

- Safety D

- Fisher Scientific. (2014, January 7).

- Apollo Scientific. (2023, August 9). 2,4-Dichloro-6-(4-methoxyphenyl)

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2,4-Dichloro-5-methoxyaniline.

- Sigma-Aldrich. (2024, September 6).

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Hong, Y. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4- methoxy-2-nitrophenyl)imino)methyl)phenol. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 633-635.

-

PubChem. (n.d.). 2,4-Dichloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-anisidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

-

PubChem. (n.d.). 2-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

- ResearchGate. (2016). Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin?.

- Acta Crystallographica Section E. (2015). Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

-

PubChem. (n.d.). 2,4-Dichloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dichloro-6-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?.

-

NIST. (n.d.). Benzenamine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

- Supporting Information for Table of Contents. (n.d.). Amazon S3.

- SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum.

- IUCr. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.

- European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- ResearchGate. (n.d.). The crystal structure of 4,4′-dichloro-6,6′-dimethoxy-2,2′,3,3′,5,5′- hexanitroazobenzene, C14H6N8O14Cl2.

Sources

- 1. 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

Introduction: The Foundational Importance of Physicochemical Properties

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-6-methoxyaniline

For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a chemical entity is paramount. This compound, a substituted aniline, serves as a crucial building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Its utility, however, is directly governed by its solubility and stability. These are not mere data points; they are critical parameters that dictate reaction kinetics, inform purification strategies, determine formulation possibilities, and define storage and handling protocols.

This guide provides a technical overview of the solubility and stability profiles of this compound. It moves beyond a simple recitation of facts to explain the underlying chemical principles and provides robust, field-proven experimental protocols for the precise determination of these properties. By grounding our discussion in authoritative standards, such as those from the International Council for Harmonisation (ICH), we aim to equip scientists with the knowledge to confidently and safely utilize this compound.

Part 1: The Solubility Profile of this compound

Solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—is a critical determinant of a compound's behavior in both laboratory and industrial settings. Poor solubility can lead to challenges in reaction performance, bioavailability issues in pharmaceutical applications, and difficulties in purification.[1]

The structure of this compound—featuring a substituted benzene ring—suggests a predominantly nonpolar character. The presence of two chlorine atoms and a methoxy group contributes to its hydrophobicity.[2] Consequently, it is expected to have low solubility in aqueous solutions but higher solubility in various organic solvents.[3] The aniline functional group introduces a degree of polarity and a site for potential pH-dependent solubility modulation. In acidic conditions, the amine can be protonated to form a salt, which would significantly increase its solubility in water.[4]

Predicted Solubility in Common Solvents

While exhaustive quantitative data for this specific molecule is not widely published, we can predict its solubility based on the "like dissolves like" principle and data from analogous compounds.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The aniline group can engage in hydrogen bonding, but the overall hydrophobic nature of the chlorinated ring limits high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, THF | Soluble | Dipole-dipole interactions between the solvent and the polar functional groups of the molecule facilitate dissolution.[6] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Pi-stacking interactions between the aromatic rings of the solvent and solute promote solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble | The lack of strong intermolecular forces between the aliphatic solvent and the more polar regions of the aniline limits solubility. |

| Aqueous | Water | Low Solubility | The molecule's hydrophobic character, conferred by the dichlorinated ring, results in poor aqueous solubility.[7] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the shake-flask method is the universally recognized "gold standard".[8] It measures the equilibrium (thermodynamic) solubility of a compound, which is essential for formulation and development.[1]

Causality in Experimental Design: The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures that the measured concentration represents the absolute solubility limit under the specified conditions.[9] Stirring facilitates the dissolution process to reach equilibrium, while a controlled temperature is critical because solubility is temperature-dependent.[3]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of clear glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.[9]

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is necessary to ensure the system has reached a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged at high speed.[10]

-

Sample Dilution and Analysis: Carefully withdraw a known aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).[11][12]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Self-Validating System: The reliability of this protocol is ensured by running replicates for each solvent and including a control compound with known solubility to verify the experimental setup and analytical procedure. The pH of aqueous solutions should be measured before and after the experiment to check for any shifts.[9]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility.

Part 2: The Chemical Stability Profile

Chemical stability refers to the ability of a substance to resist chemical change or decomposition over time. A thorough understanding of a compound's stability is mandated by regulatory bodies and is essential for establishing a shelf-life, defining appropriate storage conditions, and ensuring the safety and purity of the material.[13] Forced degradation, or stress testing, is the primary tool used to investigate these characteristics.[14]

Likely Degradation Pathways

The functional groups in this compound—an aniline amine, a methoxy ether, and chlorinated aromatic ring—suggest several potential degradation pathways:

-

Oxidative Degradation: The electron-rich aniline moiety is susceptible to oxidation, which can be catalyzed by metal ions or exposure to oxidizing agents.[15] This can lead to the formation of colored impurities and complex degradation products.

-

Photolytic Degradation: Aromatic amines can be sensitive to light, particularly in the UV spectrum. Exposure can initiate free-radical reactions, leading to decomposition.[16]

-

Hydrolytic Degradation: While generally stable, under extreme pH and temperature conditions, hydrolysis could potentially occur, although it is less common for the functional groups present compared to esters or amides.

-

Thermal Degradation: At elevated temperatures, the molecule may decompose. The onset temperature of degradation is a key stability parameter.[17]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are a core requirement of ICH guidelines (specifically ICH Q1A and Q1B).[14][18] The objective is not to completely degrade the compound but to achieve a target degradation of 5-20%. This level is sufficient to identify likely degradation products and to validate that the chosen analytical method is "stability-indicating"—meaning it can separate the intact compound from its degradants.[18]

Causality in Experimental Design: The choice of stressors (acid, base, oxidation, heat, light) is designed to mimic the potential environmental and processing conditions the compound might encounter.[19] By systematically applying these stresses, we can elucidate the degradation pathways and identify the conditions under which the compound is least stable.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60-80°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 N NaOH) and heat.

-

Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature.

-

Thermal Stress: Expose a solid sample and a solution sample to dry heat (e.g., 80-100°C).

-

Photolytic Stress: Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible output, as specified by ICH Q1B (e.g., a total illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter).[14][16]

-

-

Control Samples: For each condition, prepare a corresponding control sample stored under normal conditions (e.g., in the dark at room temperature) to differentiate stress-induced degradation from inherent instability.[20]

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

-

Analysis: Analyze all stressed samples and controls using a high-resolution, stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Workflow for a Forced Degradation Study

Caption: Workflow of a Forced Degradation (Stress) Study.

Recommended Storage and Handling

Based on its chemical nature and available safety data for related compounds, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area.[21] Keep containers tightly sealed to protect from moisture and air. Store away from incompatible materials, particularly strong oxidizing agents.[22] Protection from direct sunlight is also advisable to prevent photolytic degradation.[23]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[22] Avoid all personal contact, including the inhalation of dust.[21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Conclusion

The solubility and stability of this compound are not static properties but are influenced by a range of environmental factors including solvent choice, temperature, pH, and exposure to light. While theoretical predictions provide a valuable starting point, this guide emphasizes the necessity of empirical determination through robust, validated protocols like the shake-flask method and forced degradation studies. A comprehensive understanding of these characteristics, generated through the methodologies described, is indispensable for any scientist aiming to leverage this compound effectively and safely in their research and development endeavors.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Lachman Consultants. Available from: [Link]

-

Al-Salami, H., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences. Available from: [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

-

2,4-DICHLORO-5-METHOXYANILINE Material Safety Data Sheet. Cleanchem Laboratories. Available from: [Link]

-

2,4-dichloro-6-methoxy-1,3,5-triazine. Solubility of Things. Available from: [Link]

-

2,4-DICHLOROANILINE Extra Pure MSDS. Loba Chemie. Available from: [Link]

-

2,4-Dichloroaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2,4-Dichloroanisole. Solubility of Things. Available from: [Link]

-

p-Anisidine. Solubility of Things. Available from: [Link]

-

ortho-anisidine, 90-04-0. The Good Scents Company. Available from: [Link]

-

ANALYTICAL METHODS for 2,4,6-trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available from: [Link]

-

METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency (EPA). Available from: [Link]

-

Chapter 2: Choosing the Correct Procedure. Synectics. Available from: [Link]

-

Wang, T., et al. (2001). Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions. Analytical Chemistry. Available from: [Link]

-

2,4-Dichloro-5-methoxyaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Chen, S., et al. (2013). Electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine by anodic oxidation. Water Science and Technology. Available from: [Link]

-

Masomboon, N., et al. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology. Available from: [Link]

-

Trivedi, M. K., et al. (2015). Studies on Physicochemical Properties of Biofield Treated 2,4-Dichlorophenol. American Journal of Environmental Protection. Available from: [Link]

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central, National Institutes of Health. Available from: [Link]

-

2,6-Dichloro-4-methoxyaniline. Chemsrc. Available from: [Link]

-

Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes. University of Texas at Austin. Available from: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. tandfonline.com [tandfonline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. epa.gov [epa.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharminternational.com [biopharminternational.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. cleanchemlab.com [cleanchemlab.com]

- 23. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-methoxyaniline

A Note on Chemical Nomenclature: This guide addresses the safety and handling of the compound with CAS Number 98446-49-2.[1] While the initial query may vary in the locant numbering of the methoxy group, the available safety data overwhelmingly corresponds to the 2,4-dichloro-5-methoxy isomer. Researchers are advised to confirm the CAS number of their material to ensure the applicability of this guidance.

Section 1: Chemical Identification and Core Properties

2,4-Dichloro-5-methoxyaniline is a halogenated aromatic amine, a class of compounds frequently used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[2] Its utility in drug development, for instance as an intermediate for the leukemia treatment drug Bosutinib, necessitates a thorough understanding of its properties and associated hazards for safe handling in a research and development environment.[2] The compound is a pale brown solid under standard conditions.[3]

Table 1: Physical and Chemical Properties of 2,4-Dichloro-5-methoxyaniline

| Property | Value | Source(s) |

| CAS Number | 98446-49-2 | [1][4] |

| Molecular Formula | C₇H₇Cl₂NO | [1][4] |

| Molecular Weight | 192.04 g/mol | [1][4] |

| Appearance | Pale Brown Solid | [2][3] |

| Melting Point | 51 °C | [2][3] |

| Boiling Point | 290.1 ± 35.0 °C | [2][3] |

| Solubility | Insoluble in water. | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation, skin contact, and ingestion.[1][5] A critical, though not fully investigated, hazard is the potential for this compound, like other aromatic amines, to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6] Symptoms of methemoglobinemia include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmia and spasms.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated from multiple safety data sheets.[1][4]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure. The "Hierarchy of Controls" is the fundamental model for this approach.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The primary engineering control for handling 2,4-Dichloro-5-methoxyaniline is a properly functioning laboratory fume hood.[7] This is non-negotiable due to the inhalation hazard and the solid's potential to form dust.[1][7] The work area must be equipped with an accessible eyewash station and safety shower.[1]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected based on a thorough risk assessment for the specific procedure being performed.

Table 3: Recommended Personal Protective Equipment

| Protection | Specification | Rationale and Standards |

| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against dust particles and splashes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, as the substance is harmful and causes irritation. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[7] |

| Body | Laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider impervious clothing or an apron. | Prevents contamination of personal clothing. Contaminated work clothes should be laundered separately.[8] |

| Respiratory | Required when engineering controls are insufficient or during emergency situations. | A NIOSH/MSHA or European Standard EN 149 approved particulate respirator is necessary if dust is generated outside of a fume hood.[1] |

Section 4: Standard Operating Procedure for Safe Handling

The following protocol outlines the essential steps for safely weighing and handling the solid compound in a laboratory setting.

Protocol: Weighing and Handling Solid 2,4-Dichloro-5-methoxyaniline

-

Preparation:

-

Ensure all required engineering controls (fume hood, eyewash station) are certified and operational.

-

Don all required PPE as specified in Table 3.

-

Designate a specific area within the fume hood for the handling procedure.

-

Prepare all necessary equipment (spatulas, weigh boats, receiving flask) within the fume hood to minimize movement.

-

-

Handling:

-

Perform all manipulations of the solid compound deep within the fume hood to ensure capture of any dust.

-

Open the container slowly. Avoid creating airborne dust.

-

Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat.

-

Once weighed, gently transfer the solid to the reaction vessel.

-

Tightly reseal the source container immediately after use.

-

-

Post-Handling:

-

Clean any residual dust from the work surface using a wet wipe or a vacuum with a HEPA filter; do not dry sweep.[8]

-

Wipe down the exterior of the source container and any equipment used.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1]

-

Section 5: Storage and Incompatibility

Proper storage is crucial to maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[8] The storage location should be secure and accessible only to trained personnel ("Store locked up").[1] Keep containers tightly sealed to prevent moisture ingress and contamination.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][7] Such contact can lead to vigorous, potentially hazardous reactions.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if skin irritation develops or persists.[9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][10] Remove contact lenses if present and easy to do.[1] Persistent irritation requires immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor for treatment advice immediately.[5]

Spill and Leak Response

The procedure for responding to a spill depends on its scale and location. The following workflow provides a general guideline.

Caption: A logical workflow for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spill):

-

Alert & Secure: Alert personnel in the immediate area and restrict access.[11]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear the appropriate PPE as described in Section 3.

-

Cleanup: Do not dry sweep. Gently sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1][9] If necessary, dampen the material with a suitable solvent to prevent dust generation.[6]

-

Decontamination: Clean the spill area thoroughly to remove any residual contamination.[7]

-

Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[1]

Section 7: Disposal Considerations

All waste containing 2,4-Dichloro-5-methoxyaniline must be treated as hazardous.

-

Waste Generation: Chemical waste generators are responsible for correctly classifying and labeling their waste.[1]

-

Disposal Method: Waste should be disposed of via a licensed hazardous material disposal company.[7] One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

-

Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Section 8: Toxicological Profile

The toxicological properties of 2,4-Dichloro-5-methoxyaniline have not been fully investigated.[1] This lack of comprehensive data underscores the need for cautious handling.

-

Acute Effects: As established by its GHS classification, the compound is harmful through oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[1]

-

Chronic Effects: There is no available information on the carcinogenic, mutagenic, or reproductive effects of this specific compound.[1] It has not been listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

-

Analogous Compounds: As an aromatic amine, there is a potential for systemic effects such as methemoglobinemia upon absorption into the body. This leads to cyanosis and can impair oxygen transport in the blood. Researchers should be aware of these potential delayed effects.

Section 9: References

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: 2,4-Dichloro-5-methoxyaniline. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. [Link]

-

American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. [Link]

-

Home Sunshine Pharma. (n.d.). 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2. [Link]

-

The Good Scents Company. (n.d.). ortho-anisidine. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 11. wcu.edu [wcu.edu]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. Their versatile chemical nature allows for the construction of a diverse array of complex molecules, including many blockbuster pharmaceuticals.[1] This guide provides a detailed, scientifically-grounded exploration of a plausible synthetic route to 2,4-dichloro-6-methoxyaniline, a molecule with significant potential as a building block in drug discovery. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust, multi-step pathway derived from fundamental organic chemistry principles and supported by analogous transformations reported in peer-reviewed journals. Each step is meticulously detailed, offering insights into reaction mechanisms, experimental setup, and expected outcomes.

Strategic Approach: A Proposed Synthetic Pathway

A thorough review of the existing literature did not yield a direct, established protocol for the synthesis of this compound. Therefore, a logical and efficient synthetic route has been devised based on a retrosynthetic analysis. The core strategy involves the sequential functionalization of a simple aromatic precursor, culminating in the target aniline.

The proposed synthesis begins with the nitration of anisole to produce o-nitroanisole. This intermediate is then subjected to a dichlorination reaction to install the two chlorine atoms at the desired positions, yielding 2,4-dichloro-1-methoxy-6-nitrobenzene. The final step involves the selective reduction of the nitro group to an amine, affording the target molecule, this compound.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of o-Nitroanisole from Anisole

The initial step in the synthetic sequence is the nitration of anisole. The methoxy group of anisole is an activating, ortho, para-directing group. The nitration of anisole typically yields a mixture of ortho and para isomers, which can be separated by distillation or chromatography.

Reaction Scheme:

Anisole + HNO₃/H₂SO₄ → o-Nitroanisole + p-Nitroanisole

Underlying Principles:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-donating methoxy group stabilizes the arenium ion intermediates, particularly for ortho and para attack, leading to the formation of the corresponding products.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 50 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add 50 mL of concentrated nitric acid with constant stirring.

-

Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 108 g (1.0 mol) of anisole. Cool the flask to 0 °C.

-

Slowly add the prepared nitrating mixture to the anisole from the dropping funnel, ensuring the reaction temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The nitroanisole isomers will separate as an oily layer.

-

Separate the oily layer and wash it sequentially with water, 10% sodium carbonate solution, and again with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Separate the ortho and para isomers by fractional distillation under reduced pressure. o-Nitroanisole has a higher boiling point than the para isomer.

Step 2: Dichlorination of o-Nitroanisole

The second step involves the dichlorination of o-nitroanisole to produce 2,4-dichloro-1-methoxy-6-nitrobenzene. The methoxy group will direct the incoming electrophilic chlorine to the para (position 4) and the other ortho (position 6) positions. The nitro group at position 1 is deactivating, but the strong activating effect of the methoxy group should allow for the reaction to proceed.

Reaction Scheme:

o-Nitroanisole + 2 Cl₂ → 2,4-Dichloro-1-methoxy-6-nitrobenzene + 2 HCl

Underlying Principles:

This is another example of electrophilic aromatic substitution. Chlorine gas, in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃), generates a more potent electrophile (Cl⁺). The strongly activating methoxy group directs the substitution to the 4 and 6 positions.

Experimental Protocol:

-

Setup: In a three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve 76.5 g (0.5 mol) of o-nitroanisole in 250 mL of a suitable solvent like carbon tetrachloride or acetic acid.

-

Add a catalytic amount of iron powder (approx. 1 g).

-

Chlorination: Bubble dry chlorine gas through the solution at a moderate rate. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is complete when the desired level of dichlorination is achieved.

-

Work-up: Stop the chlorine flow and purge the system with nitrogen to remove any dissolved chlorine and HCl.

-

Wash the reaction mixture with water, followed by a 10% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purification: Remove the solvent by distillation. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Reduction of 2,4-Dichloro-1-methoxy-6-nitrobenzene

The final step is the reduction of the nitro group to an amine to yield the target compound, this compound. Several methods are available for the reduction of nitroarenes, such as catalytic hydrogenation or using a metal in acidic media.[1][2]

Reaction Scheme:

2,4-Dichloro-1-methoxy-6-nitrobenzene + Reducing Agent → this compound

Underlying Principles:

The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the chloro and methoxy substituents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Alternatively, reduction with tin and hydrochloric acid is a classic and reliable method.

Experimental Protocol (Catalytic Hydrogenation):

-

Setup: In a hydrogenation apparatus (e.g., a Parr hydrogenator), place a solution of 22.2 g (0.1 mol) of 2,4-dichloro-1-methoxy-6-nitrobenzene in 200 mL of ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (approximately 0.5 g).

-

Hydrogenation: Seal the apparatus and purge it with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 3-4 atm) and stir the mixture at room temperature.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Data Summary and Characterization

The following table summarizes the key physical and chemical properties of the major compounds involved in this synthetic pathway.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Anisole | C₇H₈O | 108.14 | Colorless liquid | -37 | 154 |

| o-Nitroanisole | C₇H₇NO₃ | 153.14 | Yellowish liquid | 9.5 | 273 |

| 2,4-Dichloro-1-methoxy-6-nitrobenzene | C₇H₅Cl₂NO₃ | 222.03 | Solid | - | - |

| This compound | C₇H₇Cl₂NO | 192.04 | Solid | - | - |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care to avoid contact with skin and eyes. The preparation is highly exothermic and must be done with cooling.

-

Chlorine Gas: Highly toxic and corrosive. Use only in a well-maintained and tested gas delivery system within a fume hood. Have a neutralization solution (e.g., sodium thiosulfate) readily available in case of leaks.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield.

Conclusion

This technical guide presents a viable and scientifically sound synthetic route for the preparation of this compound. By leveraging well-established organic transformations, this multi-step synthesis provides a clear pathway for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic explanations are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel chemical entities in drug discovery and development.

References

-

PubChem. 5-Chloro-2-methoxyaniline. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.

- Zhang, W., et al. A general electrochemical strategy for the Sandmeyer reaction.

- Bhatia, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2864.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Chen, G., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 139(36), 12434-12437.

- Google Patents. Method for synthesizing 2,4-dichloronitrobenzene.

- Joshi, N., et al. (2013). 2,4-Dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o607.

- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

- ResearchGate.

- Royal Society of Chemistry.

-

Wikipedia. o-Anisidine. [Link]

- ResearchGate. Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide.

-

PubChem. 2,4-Dichloro-6-nitroaniline. [Link]

- Google Patents.

- Google Patents. Preparation method of 2, 3-dichloro-6-nitroaniline.

-

PubChem. 2-Chloro-4-methoxy-1-nitrobenzene. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

Foreword: Navigating Aromatic Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to 2,4-Dichloro-5-methoxyaniline: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount. Substituted anilines, in particular, represent a cornerstone of medicinal chemistry, offering a versatile scaffold for constructing complex, biologically active molecules. This guide provides a detailed examination of 2,4-dichloro-5-methoxyaniline, a key intermediate in the synthesis of targeted therapeutics. Our focus extends beyond a simple recitation of properties; we aim to deliver a senior application scientist’s perspective on its synthesis, characterization, and strategic deployment, providing researchers and drug development professionals with actionable insights grounded in established chemical principles.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is critical for reproducibility and regulatory compliance. The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4-dichloro-5-methoxyaniline . It is crucial to note the locant numbering of the substituents on the aniline ring, which dictates the formal name.

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxyaniline: Starting Materials and Strategic Execution

Introduction

2,4-Dichloro-6-methoxyaniline is a key substituted aniline intermediate, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable building block, notably in the development of targeted therapies. A prominent application is its role as a precursor in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The strategic placement of its chloro, methoxy, and amino groups necessitates a carefully controlled synthetic approach where regioselectivity is paramount.

This guide provides an in-depth analysis of the viable synthetic pathways for preparing this compound. It moves beyond a simple recitation of protocols to dissect the underlying chemical principles, explaining the causality behind the selection of starting materials, reagents, and reaction conditions. The methodologies presented are designed to be self-validating, grounded in established chemical literature, and tailored for an audience of researchers, chemists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound is primarily an exercise in controlling electrophilic aromatic substitution on a highly activated aniline ring system. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators, which can lead to a mixture of isomers and over-chlorination if not managed correctly. The most logical and industrially scalable syntheses originate from precursors where the final substitution pattern can be achieved with high fidelity. We will explore two primary strategic routes: the direct, controlled chlorination of 3-methoxyaniline and a more robust, multi-step approach involving protection-deprotection of the amine functionality.

Pathway 1: Direct Dichlorination of 3-Methoxyaniline

The most direct conceptual route begins with 3-methoxyaniline (m-anisidine). In this molecule, the amino group at C1 directs electrophilic substitution to positions C2, C4, and C6. Concurrently, the methoxy group at C3 directs to these same positions (C2, C4, and C6). This convergence of directing effects makes the desired 2,4-dichlorination theoretically favorable. However, the high activation of the ring by two potent electron-donating groups presents a significant practical challenge: preventing the formation of trichlorinated byproducts and controlling the reaction's exothermicity.

Causality Behind Experimental Choices:

-

Starting Material: 3-methoxyaniline is selected due to the synergistic directing effects of its substituents, which predispose the C2 and C4 positions to electrophilic attack.

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a preferred reagent over chlorine gas for laboratory-scale synthesis. It is a liquid, making it easier to handle, and it can provide a more controlled reaction, often requiring no catalyst. The reaction proceeds through the in-situ generation of Cl₂ and SO₂, or via a radical mechanism depending on conditions.

-

Solvent and Temperature Control: The choice of an inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane, dichloroethane) or an aprotic solvent like acetonitrile, is critical. These solvents help to manage the heat generated during the reaction. Conducting the chlorination at low temperatures (e.g., 0 to 10°C) is essential to minimize the formation of undesired isomers and over-chlorinated products.

Workflow for Pathway 1

Caption: Direct synthesis of the target molecule via electrophilic chlorination.

Experimental Protocol: Direct Dichlorination

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the resulting solution to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (2.1 eq) in DCM via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Stir the reaction mixture at 0-5°C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Pathway 2: Acetanilide Protection-Chlorination-Deprotection Strategy

To overcome the challenges of over-reactivity associated with the direct chlorination of a highly activated aniline, a protection strategy is often employed. The amino group is reversibly converted to a less activating acetamido group. This modification moderates the ring's reactivity, leading to a cleaner, more controllable chlorination.

Causality Behind Experimental Choices:

-

Protection Step: The amino group of 3-methoxyaniline is acetylated using acetic anhydride. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than a free amino group. This steric bulk and reduced activation energy help to prevent the formation of the trichlorinated product and can improve regioselectivity.

-

Controlled Chlorination: The chlorination of N-(3-methoxyphenyl)acetamide can be performed under slightly more forcing conditions than the direct route, but still requires careful temperature control. The reduced reactivity allows for more precise stoichiometric control of the chlorinating agent.

-

Deprotection: The final step involves the hydrolysis of the acetamido group back to the primary amine. This is typically achieved under acidic conditions, for instance, by refluxing with aqueous hydrochloric acid.[1] This step is generally high-yielding and robust.

Workflow for Pathway 2

Caption: A multi-step synthesis involving amine protection and deprotection.

Experimental Protocol: Protection-Deprotection Route

Step 1: Acetylation of 3-Methoxyaniline

-

Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

-

Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Isolation: Pour the reaction mixture into a beaker of ice water with vigorous stirring. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain N-(3-methoxyphenyl)acetamide.

Step 2: Dichlorination of N-(3-methoxyphenyl)acetamide

-

Setup: Suspend the N-(3-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like acetic acid or DCM.

-

Chlorination: Cool the suspension to 10-15°C and add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise over 1 hour. Alternatively, use sulfuryl chloride as described in Pathway 1.

-

Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Isolation: Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with water, and dry to yield crude N-(2,4-dichloro-6-methoxyphenyl)acetamide.

Step 3: Hydrolysis of N-(2,4-dichloro-6-methoxyphenyl)acetamide

-

Setup: Suspend the crude acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.[1]

-

Hydrolysis: Heat the mixture to reflux (approximately 70-80°C) and maintain for 10-12 hours until the reaction is complete (monitored by TLC).[1]

-

Work-up: Cool the reaction mixture to room temperature. A portion of the solvent can be removed under reduced pressure to facilitate precipitation.[1]

-

Isolation: Neutralize the mixture carefully with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the free aniline.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from a suitable solvent to obtain pure this compound.[1]

Comparative Summary of Synthetic Pathways

| Feature | Pathway 1: Direct Dichlorination | Pathway 2: Protection-Deprotection |

| Starting Material | 3-Methoxyaniline | 3-Methoxyaniline |

| Number of Steps | 1 (synthesis), 1 (purification) | 3 (synthesis), intermediate isolations |

| Key Reagents | SO₂Cl₂ | Acetic Anhydride, SO₂Cl₂/NCS, HCl |

| Process Control | More challenging; risk of over-chlorination | Excellent control over reactivity |

| Purity Profile | May require more rigorous purification | Generally produces a cleaner crude product |

| Overall Yield | Potentially lower due to side products | Often higher and more reproducible |

| Industrial Scalability | Favorable due to fewer steps (atom economy) | Less favorable due to more steps and waste |

Conclusion

The synthesis of this compound can be approached through several strategic routes, each with distinct advantages and challenges. The direct dichlorination of 3-methoxyaniline offers the most atom-economical and shortest path, but its success is highly dependent on rigorous control of reaction conditions to manage the high reactivity of the substrate and prevent byproduct formation.

For applications demanding high purity and reproducibility, the protection-deprotection strategy via the acetanilide intermediate is superior. While this route involves more steps, it provides excellent control over the chlorination stage, mitigating the risks of over-chlorination and leading to a cleaner product profile. The choice between these pathways will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, purity requirements, cost, and process robustness.

References

- Synthesis (Germany), 2015, vol. 47, # 20, p. 3133 - 3138

- Backeberg, O.G. et al. (1943). J.Chem.Soc., 78-80.

- Brimelow, H.C. et al. (1951). J.Chem.Soc., 1208-1212.

Sources

An In-Depth Technical Guide on the Theoretical vs. Experimental Properties of 2,4-Dichloro-6-methoxyaniline

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Bridging Theory and Practice

In the realm of synthetic chemistry and drug development, the journey of a molecule from a conceptual structure to a tangible, well-characterized compound is paved with a rigorous comparison of its predicted and measured properties. 2,4-Dichloro-6-methoxyaniline (CAS No. 93839-14-6) serves as an exemplary case study. As a substituted aniline, it belongs to a class of compounds that are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. Understanding the divergence and convergence between its theoretical, computationally-derived attributes and its real-world, experimentally determined characteristics is not merely an academic exercise. It is a critical process that validates molecular structure, predicts behavior in complex systems, and ensures the purity and consistency required for advanced applications.

This guide provides an in-depth analysis of this compound, offering a structured comparison of its theoretical and experimental data. We will delve into the causality behind experimental choices, establish frameworks for self-validating protocols, and ground all claims in authoritative references, providing a comprehensive resource for scientists dedicated to precision and reproducibility in their work.

Molecular Identity and Structural Framework

Before any analysis, establishing the unambiguous identity of the compound is paramount. This begins with its fundamental descriptors.

-

IUPAC Name: this compound

The structural arrangement of the substituents on the aniline ring dictates the molecule's electronic and steric properties, which in turn govern its physical and chemical behavior.

Caption: Workflow for the comprehensive characterization of a chemical sample.

A. Melting Point Determination Protocol